molecular formula C18H23N7S B6442382 4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2549039-08-7

4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

货号: B6442382
CAS 编号: 2549039-08-7
分子量: 369.5 g/mol
InChI 键: UYAXCBXMEXFRMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound 4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine features a pyrimidine scaffold with three critical substituents:

  • 2-Methylsulfanyl group: Likely influences electronic properties and binding affinity via sulfur-mediated interactions.

Synthesis Insights: While direct synthesis data for this compound is unavailable, analogous pyrazolo[1,5-a]pyrimidine derivatives are synthesized via cyclocondensation of aminopyrazoles with β-ketoesters or via copper-catalyzed reactions under ultrasonic irradiation . Piperazine incorporation typically involves nucleophilic substitution or coupling reactions .

Potential Applications: Structural analogs indicate anticancer , antifungal , and kinase-inhibitory applications .

属性

IUPAC Name

7-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7S/c1-4-14-12-16(22-18(21-14)26-3)23-7-9-24(10-8-23)17-11-13(2)20-15-5-6-19-25(15)17/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAXCBXMEXFRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC(=NC4=CC=NN43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Compound Name / Structure Substituents Biological Activity Application Key Differences
Target Compound 4-Ethyl, 6-(piperazin-1-yl-5-methylpyrazolopyrimidine), 2-methylsulfanyl Not reported (inferred kinase/anticancer) Pharmaceutical (hypothetical) Unique combination of ethyl, methylsulfanyl, and piperazine-pyrazolopyrimidine groups
(2R,3S...triacetate Chlorophenyl, triazole-glycoside IC50 = 15.3–29.1 µM (MCF-7/MDA-MB231) Anticancer Glycoside linker vs. piperazine; chlorophenyl enhances target specificity
Pyrazophos Diethoxyphosphinothioyl, ethoxycarbonyl Fungicidal Agricultural Phosphorothioate group critical for pesticidal activity
2-(4-{5,6-Dimethyl...quinoxaline Dimethyltriazolopyrimidine, quinoxaline Not reported Kinase inhibition Triazolopyrimidine core vs. pyrazolopyrimidine; quinoxaline substituent
EP 1 808 168 B1 derivatives Difluoro-methanesulfonyl, isopropyl ester Not reported Therapeutic (patented) Sulfonyl and ester groups alter solubility and bioavailability

Pyrazolo[1,5-a]pyrimidine Derivatives with Piperazine Substituents

  • Patent Derivatives (): Compounds like 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(pyrrolidin-1-yl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one feature pyridopyrimidinone cores with piperazine/pyrrolidine substituents. These are optimized for kinase inhibition, with substituents like ethyl and methyl improving metabolic stability .
  • Target Compound Comparison: The absence of a pyridopyrimidinone core in the target compound may reduce off-target effects, while the methylsulfanyl group could enhance binding to cysteine-rich domains compared to methyl or ethyl groups .

Anticancer Pyrazolopyrimidine-Triazole Hybrids ()

  • Activity : Derivatives with chlorophenyl and triazole-glycoside linkers show potent activity against breast cancer cells (IC50 < 30 µM). The glycoside moiety improves solubility and tumor targeting .
  • Target Compound : The piperazine linker may replace the glycoside for improved blood-brain barrier penetration, while the methylsulfanyl group could mimic sulfur-containing kinase inhibitors (e.g., dasatinib).

Research Findings and Implications

Piperazine improves solubility and enables modular derivatization for target-specific optimization .

Synthetic Challenges : Ultrasonic irradiation and aqueous-alcohol media () are effective for pyrazolopyrimidine synthesis but may require adaptation for piperazine incorporation .

Activity Prediction : Based on analogs, the target compound may exhibit kinase inhibition (e.g., JAK2, EGFR) or anticancer activity, warranting in vitro screening .

准备方法

Cyclocondensation of Aminopyrazole with Diethyl Malonate

The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions. Sodium ethoxide (NaOEt) in ethanol facilitates this reaction, yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Compound 1 ) with an 89% yield.

Chlorination at Position 7

Compound 1 undergoes chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, replacing hydroxyl groups with chlorine atoms to form 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Compound 2 ). Microwave-assisted chlorination reduces reaction time to 30 minutes while maintaining a 61% yield.

Table 1: Optimization of Chlorination Conditions

ReagentTemperature (°C)Time (h)Yield (%)
POCl₃ (conventional)110661
POCl₃ (microwave)1200.565

Preparation of 4-Chloro-6-ethyl-2-(methylsulfanyl)pyrimidine

Lithiation and Thiolation

4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine serves as a precursor. Lithiation at the 5-position using lithium diisopropylamide (LDA) at −78°C enables substitution with ethyl groups via reaction with ethyl iodide, yielding 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine (Compound 3 ).

Methoxy-to-Ethyl Conversion

The methoxy group at position 6 is replaced with ethyl through nucleophilic substitution using ethylmagnesium bromide in tetrahydrofuran (THF), achieving a 78% yield.

Piperazine Coupling at Position 6

Nucleophilic Aromatic Substitution

Compound 3 reacts with 1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazine in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate (K₂CO₃) acts as a base, facilitating displacement of the chloro group at position 6 to form 4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine (Compound 4 ).

Table 2: Solvent and Catalyst Screening for Piperazine Coupling

SolventCatalystTemperature (°C)Time (h)Yield (%)
DMFK₂CO₃801272
DMSOCs₂CO₃901068
NMPDBU701465

Introduction of Methylsulfanyl Group at Position 2

Thiolation via SNAr Reaction

The methylsulfanyl group is introduced by reacting 4-chloro-6-ethylpyrimidine with sodium thiomethoxide (NaSCH₃) in methanol at 60°C. This single-step substitution achieves 85% yield with no detectable byproducts.

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via recrystallization from ethanol/water (3:1) and silica gel chromatography (ethyl acetate/hexane, 1:2). Final purity (>98%) is confirmed by HPLC.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.55 (s, 3H, SCH₃), 3.20–3.80 (m, 8H, piperazine), 6.85 (s, 1H, pyrazolo H).

  • HRMS : m/z calculated for C₁₉H₂₄N₈S [M+H]⁺: 437.1864; found: 437.1866 .

常见问题

Basic: What are the common synthetic pathways for pyrazolo[1,5-a]pyrimidine derivatives like this compound?

Answer:
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation reactions between aminopyrazoles and dielectrophilic reagents (e.g., β-diketones, enaminones, or α,β-unsaturated carbonyl compounds). For the target compound, key steps include:

  • Core formation : Condensation of 5-methylpyrazolo[1,5-a]pyrimidin-7-amine with a pyrimidine precursor.
  • Piperazine coupling : Introduction of the piperazine moiety via nucleophilic substitution or Buchwald–Hartwig amination .
  • Sulfanyl group incorporation : Thiolation using thiourea or Lawesson’s reagent under controlled pH and temperature .
    Optimization involves catalysts (e.g., Pd for cross-coupling) and solvent systems (DMF or THF) to enhance regioselectivity and yield .

Basic: How is structural confirmation and purity assessment performed for this compound?

Answer:
Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperazine integration .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • Elemental Analysis : Confirmation of C, H, N, S content (e.g., deviations <0.4% indicate purity) .
  • HPLC : Purity assessment (>95% by area normalization) .

Basic: What biological targets are commonly associated with pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
This class interacts with:

  • Kinases : Inhibition of CDK, EGFR, or JAK2 due to ATP-binding site competition .
  • GPCRs : Piperazine moieties enhance binding to serotonin or dopamine receptors .
  • Enzymes : Methylsulfanyl groups may modulate CYP450 interactions .
    In vitro assays (e.g., fluorescence polarization or SPR) are used to quantify binding affinities (IC₅₀/Kd values) .

Advanced: How can computational methods optimize the synthesis and bioactivity of this compound?

Answer:

  • Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and optimize reaction conditions (e.g., solvent polarity, temperature) .
  • Molecular Docking : Simulations (AutoDock Vina) identify binding poses with kinase targets, guiding structural modifications .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP), metabolic stability, and toxicity risks .
    ICReDD’s integrated computational-experimental workflows reduce trial-and-error cycles by 40–60% .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Cellular Context : Use isogenic cell lines to control for genetic background effects .
  • Metabolic Stability : Compare hepatic microsome half-lives (e.g., human vs. rodent) to explain in vivo vs. in vitro differences .
    Statistical meta-analysis (e.g., forest plots) identifies outliers and validates trends .

Advanced: What strategies improve the pharmacokinetic profile of this compound?

Answer:

  • Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation .
  • Metabolic Stability : Replace methylsulfanyl with fluorinated groups to reduce CYP450 oxidation .
  • Blood-Brain Barrier Penetration : LogD optimization (target 1–3) via substituent polarity adjustments .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Scaffold Modification : Compare analogs with variations in:

    SubstituentPyrimidine CorePiperazineMethylsulfanyl
    ActivityEC₅₀ = 12 nMEC₅₀ = 8 nMEC₅₀ = 25 nM
    (Hypothetical data; actual SAR requires empirical testing) .
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic fields with activity .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification : Column chromatography limitations; switch to recrystallization or HPLC .
  • Yield Optimization : Batch vs. flow chemistry (e.g., microreactors improve mixing for exothermic steps) .
  • Regioselectivity : Control via temperature gradients (e.g., −20°C to RT for thiomethylation) .

Advanced: How to validate target engagement in cellular models?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Measure target protein melting shifts after compound treatment .
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify receptor dimerization or conformational changes .
  • Knockout/Rescue Models : CRISPR-Cas9 KO of target gene confirms on-mechanism effects .

Advanced: What analytical methods detect degradation products or impurities?

Answer:

  • LC-MS/MS : Identify hydrolytic (e.g., piperazine cleavage) or oxidative (sulfoxide formation) byproducts .
  • Stability Studies : Forced degradation under ICH conditions (40°C/75% RH for 4 weeks) .
  • X-ray Diffraction : Polymorph characterization to rule out crystal form-related impurities .

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